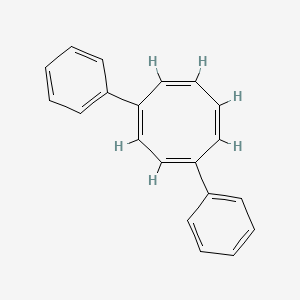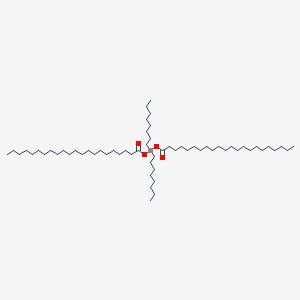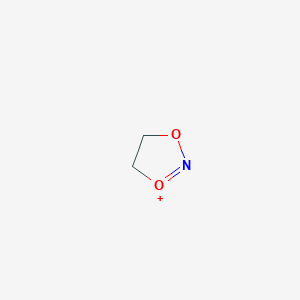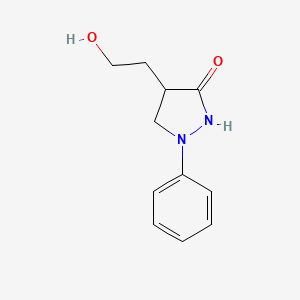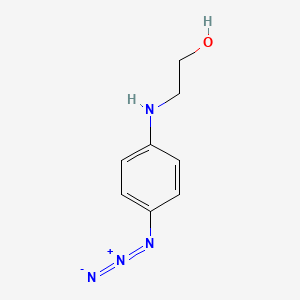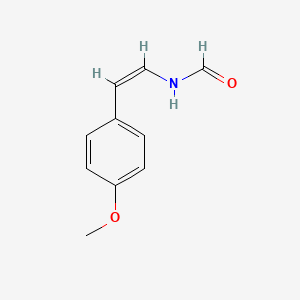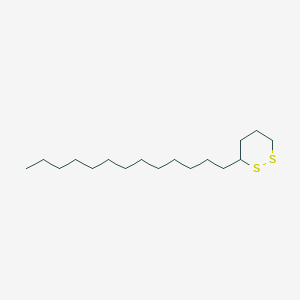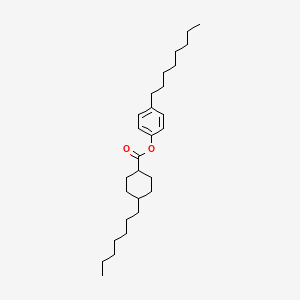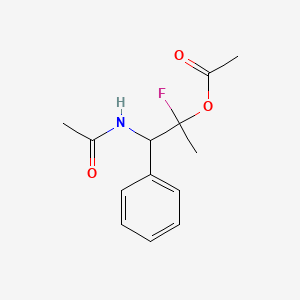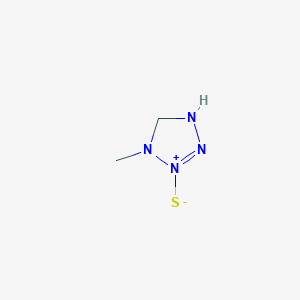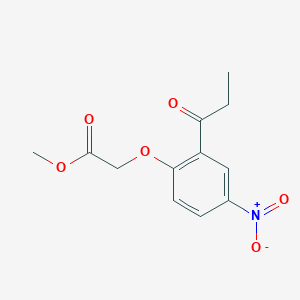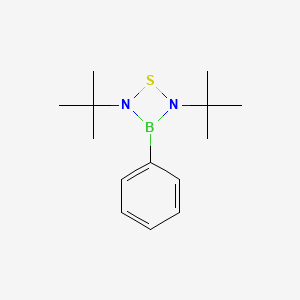
11-(Trimethylsilyl)undec-10-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(Trimethylsilyl)undec-10-yn-1-ol is a chemical compound with the molecular formula C14H28OSi. It is characterized by the presence of a trimethylsilyl group attached to an undecyn-1-ol backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Trimethylsilyl)undec-10-yn-1-ol typically involves the reaction of undec-10-yn-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Undec-10-yn-1-ol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for yield and purity through the use of advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
11-(Trimethylsilyl)undec-10-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Formation of 11-(Trimethylsilyl)undec-10-ynal or 11-(Trimethylsilyl)undec-10-ynoic acid.
Reduction: Formation of 11-(Trimethylsilyl)undec-10-en-1-ol or 11-(Trimethylsilyl)undecane.
Substitution: Formation of various substituted undec-10-yn-1-ol derivatives.
Applications De Recherche Scientifique
11-(Trimethylsilyl)undec-10-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 11-(Trimethylsilyl)undec-10-yn-1-ol involves its reactivity with various molecular targets. The trimethylsilyl group can be cleaved under acidic or basic conditions, revealing the reactive hydroxyl and alkyne groups. These functional groups can then participate in further chemical transformations, leading to the formation of various products.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Undecyn-1-ol: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
10-Undecen-1-ol: Contains a double bond instead of a triple bond, leading to different reactivity and applications.
11-Hydroxy-1-undecene: Similar structure but without the trimethylsilyl group, affecting its chemical properties.
Uniqueness
11-(Trimethylsilyl)undec-10-yn-1-ol is unique due to the presence of the trimethylsilyl group, which enhances its stability and reactivity in various chemical reactions. This makes it a valuable compound in synthetic chemistry and other research applications.
Propriétés
Numéro CAS |
113308-95-5 |
|---|---|
Formule moléculaire |
C14H28OSi |
Poids moléculaire |
240.46 g/mol |
Nom IUPAC |
11-trimethylsilylundec-10-yn-1-ol |
InChI |
InChI=1S/C14H28OSi/c1-16(2,3)14-12-10-8-6-4-5-7-9-11-13-15/h15H,4-11,13H2,1-3H3 |
Clé InChI |
XNPZFWIODJUYMZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14295552.png)
